molecular formula C19H16FN3O2S B2975075 (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide CAS No. 872613-85-9

(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide

Cat. No.: B2975075
CAS No.: 872613-85-9
M. Wt: 369.41
InChI Key: RRQWLUDQRYJBRY-QPJJXVBHSA-N
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Description

The compound “(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide” is a 1,3,4-oxadiazole derivative characterized by a cinnamylthio group (a sulfur-linked styryl moiety) at the 5-position of the oxadiazole ring and a 4-fluorobenzamide substituent attached via a methylene bridge at the 2-position. Its molecular formula is C₂₀H₁₆FN₃O₂S, with a molecular weight of 405.43 g/mol (calculated). The (E)-configuration of the cinnamyl group suggests a planar, conjugated system that may enhance π-π stacking interactions in biological targets.

Properties

IUPAC Name

4-fluoro-N-[[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c20-16-10-8-15(9-11-16)18(24)21-13-17-22-23-19(25-17)26-12-4-7-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,21,24)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQWLUDQRYJBRY-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Cinnamylthio Group: The cinnamylthio group can be introduced via a nucleophilic substitution reaction, where a thiol group reacts with a cinnamyl halide.

    Coupling with 4-Fluorobenzamide: The final step involves coupling the synthesized oxadiazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution with thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous 1,3,4-oxadiazole derivatives have been investigated for diverse pharmacological activities, including antifungal, anticancer, and enzyme inhibition. Below is a systematic comparison based on substituents, physicochemical properties, and reported bioactivities:

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Compound Name/ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reported Activity Reference
Target Compound 1,3,4-Oxadiazole 5-(Cinnamylthio), 2-(4-fluorobenzamide) C₂₀H₁₆FN₃O₂S 405.43 N/A (Structural analog)
7c () 1,3,4-Oxadiazole 5-(Thiazole-methyl), 3-methylphenylpropanamide C₁₆H₁₇N₅O₂S₂ 375.47 Antifungal, Antibacterial
LMM5 () 1,3,4-Oxadiazole 4-(Benzylmethylsulfamoyl)benzamide, 4-methoxyphenylmethyl C₂₄H₂₄N₄O₄S 476.54 Antifungal (C. albicans)
N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-...) () 1,3,4-Oxadiazole 5-(Naphthalenylmethyl), 4-aminophenylbenzamide C₂₇H₂₂N₄O₂ 434.49 HDAC Inhibition (Anticancer)
Benzo[d][1,3]dioxole analog () 1,3,4-Oxadiazole 5-(Benzo[d][1,3]dioxol-5-ylmethyl), 4-fluorobenzamide C₂₀H₁₇FN₄O₅S 444.40 N/A (Structural analog)

Key Differences and Implications

Substituent Effects on Bioactivity: The cinnamylthio group in the target compound introduces a conjugated styryl system absent in analogs like 7c (thiazole-methyl) or LMM5 (sulfamoyl benzamide). This may enhance interactions with hydrophobic enzyme pockets or DNA via π-π stacking .

Physicochemical Properties :

  • The target compound’s molecular weight (405.43 g/mol) is intermediate among analogs, suggesting moderate solubility. However, the cinnamylthio group may reduce aqueous solubility compared to smaller substituents (e.g., 7c’s thiazole-methyl).
  • Fluorine substitution typically increases metabolic stability and bioavailability compared to methyl or methoxy groups in LMM5 and 7c .

Biological Activity Trends :

  • Antifungal Activity : LMM5 and LMM11 () inhibit thioredoxin reductase in C. albicans. The target compound’s cinnamylthio group may similarly disrupt redox enzymes but requires empirical validation .
  • HDAC Inhibition : The naphthalenylmethyl analog () shows potent HDAC inhibition, suggesting that bulky aromatic substituents enhance binding. The target’s cinnamylthio group may offer comparable steric bulk but with different electronic properties .

Table 2: Thermal and Spectral Data Comparison

Property Target Compound 7c () LMM5 () Benzo[d][1,3]dioxole Analog ()
Melting Point (°C) Not reported 134–178 Not reported Not reported
IR (C=O stretch, cm⁻¹) Not reported 1660–1680 Not reported Not reported
¹H NMR (δ, ppm) Not reported 7.2–8.1 (aromatic) Not reported Not reported

Note: Limited thermal/spectral data for the target compound highlights a gap in current literature.

Biological Activity

(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, emphasizing its anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Oxadiazole Ring : Known for its biological activity.
  • Cinnamylthio Group : Enhances interaction with biological targets.
  • Fluorobenzamide Moiety : Potentially increases lipophilicity and bioavailability.

Molecular Formula

C21H22N4O4S2C_{21}H_{22}N_{4}O_{4}S_{2}

Molecular Weight

458.6 g mol458.6\text{ g mol}

Synthesis

The synthesis of (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide typically involves multi-step reactions starting from readily available thioamide derivatives and hydrazine to form the oxadiazole ring. The final product is obtained by coupling this intermediate with a fluorobenzoyl chloride.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines.

Case Study: HepG2 Cell Line
The antiproliferative effects were assessed using the MTT assay. The results indicated:

  • IC50 Values : The compound exhibited significant cytotoxicity with an IC50 value of 7.81 μM, showing potent activity compared to standard treatments like staurosporine (IC50 = 5.59 μM) .
CompoundCell LineIC50 (μM)Reference
(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamideHepG27.81
StaurosporineHepG25.59

The mechanism of action appears to involve induction of apoptosis through activation of p53 and Bax pathways while downregulating Bcl2, leading to cell cycle arrest at the G1 phase.

Antimicrobial Activity

The compound was also tested for antimicrobial properties against various bacterial strains.

Antibacterial Studies
Results indicated notable antibacterial effects against:

CompoundBacterial StrainInhibition Zone (mm)Reference
(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamideE. coli20
Similar oxadiazole derivativeS. aureus15
Cinnamylthio-substituted compoundP. aeruginosa18

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

The biological activity of (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide can be attributed to several mechanisms:

  • Interaction with Enzymes/Receptors : The oxadiazole ring may interact with specific molecular targets involved in cancer proliferation.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through modulation of key proteins like p53 and Bcl2.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.

Q & A

Q. Table 1: Yield Comparison for Oxadiazole Derivatives ()

CompoundSynthetic RouteYield (%)
22Procedure B35
23Procedure A24
26Procedure B60

Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Basic Research Question
Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identifies proton environments (e.g., cinnamylthio protons at δ 6.5–7.5 ppm, fluorobenzamide aromatic protons at δ 7.2–8.1 ppm) ().
  • ¹³C NMR : Confirms carbonyl groups (e.g., oxadiazole C=O at ~165–170 ppm) ().

Mass Spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₁₅FN₃O₂S: calculated 380.08, observed 380.1) ().

HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) ().

Q. Table 2: Key NMR Assignments ()

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Cinnamylthio CH=CH6.5–7.5 (m)120–140
4-Fluorobenzamide7.2–8.1 (d, J=8Hz)165 (C=O)

How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its biological efficacy?

Advanced Research Question
Methodological Answer:

Substituent Variation :

  • Replace the cinnamylthio group with alkyl/aryl thiols to assess hydrophobicity effects ().
  • Modify the 4-fluorobenzamide moiety with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups ().

Biological Assays :

  • Antimicrobial : Broth microdilution for MIC against S. aureus ().
  • Enzyme Inhibition : HDAC inhibition assays (IC₅₀ determination via fluorometric substrates) ().

Q. Table 3: SAR of Analogous Compounds ()

CompoundSubstituentMIC (µg/mL) vs S. aureus
Target CompoundCinnamylthio8.0
OZE-III ()4-Chlorophenyl16.0
KKL-40 ()4-Fluorophenyl4.0

What experimental approaches resolve contradictions between in vitro and in vivo activity data for oxadiazole derivatives?

Advanced Research Question
Methodological Answer:

Orthogonal Assays : Validate in vitro findings (e.g., enzyme inhibition) with cell-based assays (e.g., cytotoxicity in HEK293 cells) ().

Pharmacokinetic Studies : Measure bioavailability and metabolic stability (e.g., liver microsome assays) to explain poor in vivo efficacy ().

Model Organisms : Use C. elegans-S. aureus infection models to bridge in vitro-in vivo gaps ().

Q. Table 4: In Vitro vs In Vivo Data Comparison ()

CompoundIn Vitro MIC (µg/mL)In Vivo Survival (C. elegans)
OZE-I4.070% at 48h
OZE-II8.050% at 48h

How to design enzyme inhibition studies to evaluate the compound’s mechanism of action?

Advanced Research Question
Methodological Answer:

Enzyme Kinetics :

  • Competitive Inhibition : Vary substrate concentration with fixed inhibitor; analyze via Lineweaver-Burk plots ().
  • IC₅₀ Determination : Dose-response curves using fluorogenic substrates (e.g., HDAC-Glo™ Assay) ().

Structural Analysis : Co-crystallize the compound with target enzymes (e.g., HDAC2) to identify binding interactions ().

Q. Table 5: HDAC Inhibition Data ()

CompoundIC₅₀ (µM)Binding Mode
Target Compound5.0Competitive
Reference Inhibitor (SAHA)0.02Non-competitive

What crystallographic techniques elucidate the compound’s 3D structure and intermolecular interactions?

Basic Research Question
Methodological Answer:

Single-Crystal X-ray Diffraction :

  • Data Collection : Use a Bruker SMART CCD diffractometer (λ = 0.71073 Å) ().
  • Hydrogen Bonding : Identify classical (N–H⋯N) and non-classical (C–H⋯F) interactions ().

Refinement : SHELXL for structure solution; riding model for H-atoms ().

Q. Table 6: Crystallographic Parameters ()

ParameterValue
Space GroupP212121
a, b, c (Å)6.017, 15.312, 18.149
V (ų)1672.2

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